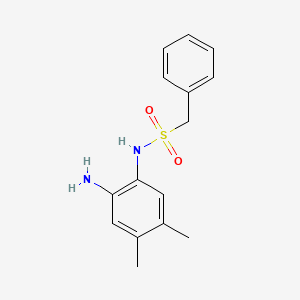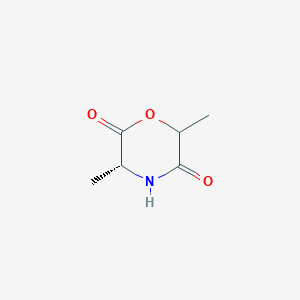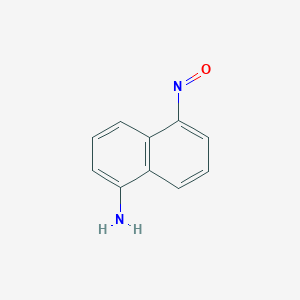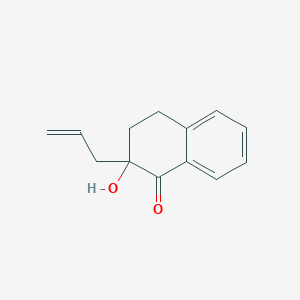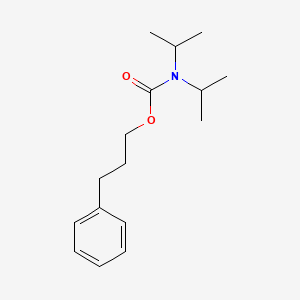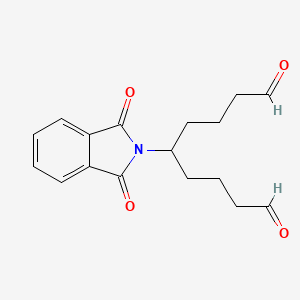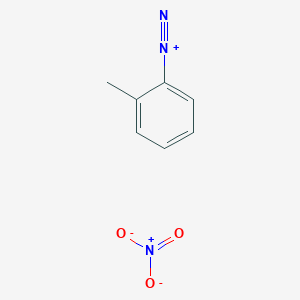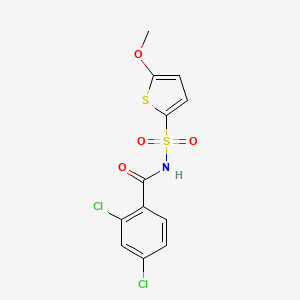
2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, a methoxy group at position 5 on the thiophene ring, and a sulfonyl group attached to the nitrogen atom of the benzamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 5-methoxythiophene-2-sulfonamide as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using suitable reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the sulfonyl group to produce sulfides or sulfones .
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide is unique due to the presence of the methoxythiophene-sulfonyl moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
519055-20-0 |
|---|---|
Fórmula molecular |
C12H9Cl2NO4S2 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(5-methoxythiophen-2-yl)sulfonylbenzamide |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-10-4-5-11(20-10)21(17,18)15-12(16)8-3-2-7(13)6-9(8)14/h2-6H,1H3,(H,15,16) |
Clave InChI |
CQOJVSQUXMOVSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(S1)S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



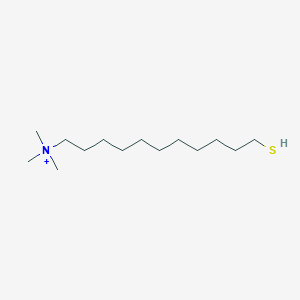
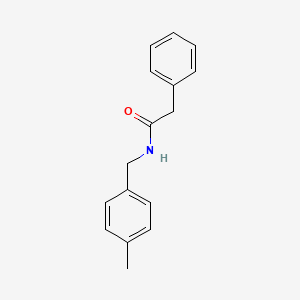
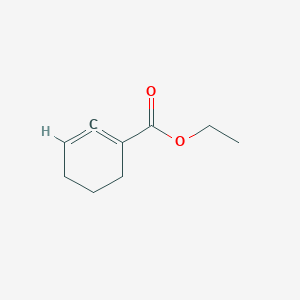
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
